3,5-Dimethyl-D-Phenylalanine 3,5-Dimethyl-D-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3277990
InChI: InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

3,5-Dimethyl-D-Phenylalanine

CAS No.:

Cat. No.: VC3277990

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-D-Phenylalanine -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (2R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Standard InChI Key BJEFUMBSVAPULZ-SNVBAGLBSA-N
Isomeric SMILES CC1=CC(=CC(=C1)C[C@H](C(=O)O)N)C
Canonical SMILES CC1=CC(=CC(=C1)CC(C(=O)O)N)C

Introduction

Chemical and Physical Properties

Molecular Structure and Formula

3,5-Dimethyl-D-Phenylalanine has the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.242 g/mol . The structure consists of a carboxylic acid group and an amino group attached to the alpha carbon, with a 3,5-dimethylphenyl substituent forming the side chain. The D-configuration (R-stereochemistry) at the alpha carbon distinguishes it from the naturally occurring L-phenylalanine.

Physical Properties

Based on available data for related compounds, the following physical properties can be attributed to 3,5-Dimethyl-D-Phenylalanine:

Table 1: Physical Properties of 3,5-Dimethyl-D-Phenylalanine

PropertyValueNote
Molecular Weight193.242 g/molBased on molecular formula
DensityApproximately 1.1±0.1 g/cm³Inferred from related compound data
Boiling PointApproximately 337.0±30.0 °C at 760 mmHgBased on related phenylalanine derivatives
Flash PointApproximately 157.6±24.6 °CBased on similar compounds
LogPApproximately 2.03Reflecting moderate lipophilicity
Exact Mass193.110275Calculated from atomic masses
PSA (Polar Surface Area)Approximately 63.32Based on related compounds

These properties suggest that 3,5-Dimethyl-D-Phenylalanine is moderately lipophilic, with limited water solubility but good solubility in organic solvents. The methyl substituents increase the hydrophobicity compared to unsubstituted phenylalanine, potentially affecting its pharmacokinetic properties.

Synthesis Methods

Asymmetric Hydrogenation

One promising approach for the synthesis of D-phenylalanine derivatives is asymmetric hydrogenation, which has been applied to large-scale synthesis of substituted D-phenylalanines . This method typically involves:

  • Preparation of a dehydrophenylalanine precursor

  • Asymmetric hydrogenation using a chiral catalyst to establish the D-configuration

  • Purification to obtain the desired product

Protection-Deprotection Strategy

Another potential synthetic route could involve:

  • Protection of amino and carboxyl groups

  • Introduction of methyl groups at positions 3 and 5 of the phenyl ring

  • Stereoselective transformation to establish the D-configuration

  • Sequential deprotection steps to yield the final product

Based on the synthesis of related compounds, the following reagents and conditions might be employed:

"Treating of 1 with 4-methoxy-N-methylaniline or N-methylaniline and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) in N,N-diisopropylethylamine (DIEA) and dichloromethane afforded 2, followed by removal of tert-butyloxycarbonyl (Boc) protection resulted in the formation of free amine 3."

Challenges in Stereoselective Synthesis

The synthesis of D-amino acids presents specific challenges:

  • Achieving high stereoselectivity to obtain the pure D-isomer

  • Preventing racemization during synthesis and purification

  • Developing efficient methods for large-scale production

These challenges have been addressed for related compounds through careful selection of reaction conditions, catalysts, and purification methods, suggesting similar approaches could be effective for 3,5-Dimethyl-D-Phenylalanine synthesis.

Comparative Analysis with Structurally Related Compounds

Comparison with 3,5-Dibromo-L-Phenylalanine

Table 2: Comparative Analysis of 3,5-Dimethyl-D-Phenylalanine and 3,5-Dibromo-L-Phenylalanine

Feature3,5-Dimethyl-D-Phenylalanine3,5-Dibromo-L-PhenylalanineSignificance
SubstituentsMethyl groups (electron-donating)Bromine atoms (electron-withdrawing)Affects electronic distribution and receptor interactions
StereochemistryD-configurationL-configurationAlters spatial orientation and target recognition
Size of substituentsSmallerLargerInfluences steric interactions with binding sites
Documented activityLimited data availableNMDA partial agonist, AMPA/kainate antagonist Indicates potential research directions
Efficacy in modelsNot establishedEffective in stroke, seizure, and sensorimotor gating deficit models Suggests therapeutic potential

The differences in substituent properties and stereochemistry would likely result in distinct pharmacological profiles, making direct extrapolation of properties challenging but highlighting the potential value of research specifically on 3,5-Dimethyl-D-Phenylalanine.

Comparison with 3,5-Difluoro-D-Phenylalanine

Table 3: Comparative Analysis of 3,5-Dimethyl-D-Phenylalanine and 3,5-Difluoro-D-Phenylalanine

Feature3,5-Dimethyl-D-Phenylalanine3,5-Difluoro-D-PhenylalanineSignificance
SubstituentsMethyl groups (electron-donating)Fluorine atoms (highly electron-withdrawing)More pronounced electronic difference than with bromine
StereochemistryD-configurationD-configurationSimilar spatial orientation
SizeBulkier substituentsSmaller substituentsDifferent steric properties
Molecular weightHigher (193.242 g/mol)Lower (due to F vs. CH₃)May affect pharmacokinetics
ApplicationsResearch neededUtilized in peptide chemistry Indicates potential utility in modified peptides

The shared D-configuration makes 3,5-Difluoro-D-Phenylalanine a particularly relevant comparison, with differences in electronic and steric properties potentially providing insights into structure-activity relationships.

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